5-Bromo-2,2-dimethylchroman-4-one
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Overview
Description
5-Bromo-2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a bromine atom at the 5th position and two methyl groups at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of resorcinol derivatives with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid . Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts acylation reactions. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
5-Bromo-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the bromine atom and methyl groups, leading to different biological activities.
2,2-Dimethylchroman-4-one: Similar structure but without the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methylchroman-4-one: Similar but with only one methyl group, affecting its chemical properties and biological activities.
Uniqueness
5-Bromo-2,2-dimethylchroman-4-one is unique due to the presence of both the bromine atom and two methyl groups, which confer distinct chemical reactivity and biological activities compared to other chromanone derivatives .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3 |
InChI Key |
VOECNMORUBFXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2Br)C |
Origin of Product |
United States |
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